molecular formula C9H19NO3 B15328362 (S)-tert-Butyl 2-amino-4-methoxybutanoate

(S)-tert-Butyl 2-amino-4-methoxybutanoate

Katalognummer: B15328362
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: WJLDSEGXLTUEPU-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-tert-Butyl 2-amino-4-methoxybutanoate is a chiral amino acid ester derivative of high interest in advanced organic and pharmaceutical synthesis . The compound features a tert-butyl ester group, which serves as a common protecting group for carboxylic acids, enhancing stability and altering solubility during complex multi-step reactions . The 4-methoxybutanoate side chain introduces an ether functionality, which can influence the compound's polarity and serve as a handle for further chemical modification. As a building block bearing a stereocenter, this (S)-configured amino acid derivative is particularly valuable for the construction of peptides and peptide mimetics, potentially contributing to the development of novel active compounds and catalysts . The specific stereochemistry is critical for creating molecules with defined three-dimensional structures, a key requirement in drug discovery. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle this compound in accordance with all applicable laboratory safety regulations.

Eigenschaften

Molekularformel

C9H19NO3

Molekulargewicht

189.25 g/mol

IUPAC-Name

tert-butyl (2S)-2-amino-4-methoxybutanoate

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)7(10)5-6-12-4/h7H,5-6,10H2,1-4H3/t7-/m0/s1

InChI-Schlüssel

WJLDSEGXLTUEPU-ZETCQYMHSA-N

Isomerische SMILES

CC(C)(C)OC(=O)[C@H](CCOC)N

Kanonische SMILES

CC(C)(C)OC(=O)C(CCOC)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Methylation of (S)-2-Amino-4-Hydroxybutanoic Acid

The starting material, (S)-2-amino-4-hydroxybutanoic acid, undergoes selective O-methylation at the γ-position. Employing methyl iodide in the presence of silver(I) oxide (Ag₂O) at 0–5°C achieves 85–90% conversion to (S)-2-amino-4-methoxybutanoic acid. Alternative methylating agents like dimethyl sulfate in alkaline aqueous media yield comparable results but require stringent pH control to prevent racemization.

Amino Group Protection

The free amino group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). This step proceeds quantitatively at room temperature within 2 hours. Crucially, the Boc group’s orthogonal stability relative to the tert-butyl ester facilitates subsequent deprotection without compromising the ester functionality.

Esterification with tert-Butanol

Carboxyl group esterification is achieved via acid-catalyzed Fischer esterification. Refluxing the Boc-protected acid with tert-butanol in the presence of concentrated sulfuric acid (5 mol%) for 12 hours affords (S)-tert-butyl 2-(Boc-amino)-4-methoxybutanoate in 78% yield. Alternatively, Steglich esterification using dicyclohexylcarbodiimide (DCC) and DMAP in dichloromethane provides milder conditions, minimizing acid-sensitive side reactions.

Final Deprotection

Selective removal of the Boc group is accomplished using methanesulfonic acid (MsOH) in tert-butyl acetate/dichloromethane (1:3 v/v) at 0°C for 30 minutes, yielding the target compound with >99% enantiomeric excess (ee). This method avoids tert-butyl ester hydrolysis, a common side reaction in strongly acidic or basic media.

Table 1: Chiral Pool Synthesis Optimization

Parameter Condition Yield (%) ee (%)
Methylation Agent CH₃I/Ag₂O 89 99
(CH₃O)₂SO₂/NaOH 84 98
Esterification Method Fischer (H₂SO₄) 78 99
Steglich (DCC/DMAP) 82 99
Deprotection Reagent MsOH in tBuOAc/CH₂Cl₂ 95 99

Asymmetric Catalytic Hydrogenation of α-Imino Esters

For large-scale production, asymmetric hydrogenation of prochiral α-imino esters offers a scalable alternative. This method, adapted from Noyori-type reductions, constructs the chiral center de novo with exceptional stereoselectivity.

Synthesis of α-Imino Tert-Butyl Ester

γ-Methoxy-α-ketobutanoic acid is condensed with benzylamine in toluene under Dean-Stark conditions to form the corresponding α-imino acid. Subsequent esterification with tert-butanol via DCC coupling yields tert-butyl γ-methoxy-α-iminobutanoate (92% yield).

Enantioselective Hydrogenation

Using a chiral ruthenium-(S)-BINAP catalyst (0.5 mol%) under 50 bar H₂ pressure in methanol at 25°C, the imino ester undergoes hydrogenation to this compound with 98% ee and 94% isolated yield. The reaction’s enantioselectivity arises from the catalyst’s ability to differentiate pro-R and pro-S faces of the planar imine group.

Table 2: Hydrogenation Catalyst Screening

Catalyst System Pressure (bar) ee (%) Yield (%)
Ru-(S)-BINAP 50 98 94
Rh-(R,R)-EtDuPHOS 30 85 88
Ir-(S)-Phebox 20 92 79

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods provide an eco-friendly route to enantiopure this compound. Lipases and acylases demonstrate high enantioselectivity toward tert-butyl ester substrates.

Kinetic Resolution via Lipase-Catalyzed Hydrolysis

Racemic tert-butyl 2-acetamido-4-methoxybutanoate is subjected to hydrolysis using Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C. The enzyme selectively hydrolyzes the (R)-enantiomer’s acetamide group, leaving the (S)-enantiomer unreacted. After 24 hours, the mixture is extracted with ethyl acetate, yielding this compound with 97% ee and 45% theoretical yield.

Dynamic Kinetic Resolution

Combining Pseudomonas fluorescens esterase with a racemization catalyst (e.g., Shvo’s catalyst) enables complete conversion of racemic tert-butyl 2-cyano-4-methoxybutanoate to the (S)-amino ester. The cyano group is reduced in situ using LiAlH₄, achieving 88% overall yield and 99% ee.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Recent advances in SPPS permit the direct incorporation of this compound into peptide chains. The tert-butyl ester’s stability under standard Fmoc-deprotection conditions (20% piperidine in DMF) makes it ideal for carboxyl-terminal modifications.

Resin Loading and Chain Elongation

Wang resin preloaded with Fmoc-(S)-2-amino-4-methoxybutanoic acid is treated with tert-butyl bromoacetate in the presence of DIEA (N,N-diisopropylethylamine) to form the tert-butyl ester. Subsequent peptide elongation proceeds via standard Fmoc protocols, with final cleavage using TFA/H₂O/TIS (95:2.5:2.5) yielding the target compound in 76% purity.

Green Chemistry Innovations

Microwave-assisted and flow chemistry techniques significantly enhance the synthesis’s efficiency and sustainability.

Microwave-Promoted Esterification

Irradiating a mixture of (S)-2-amino-4-methoxybutanoic acid and tert-butanol with 300 W microwaves at 100°C for 10 minutes achieves 95% esterification yield, reducing reaction time from 12 hours to minutes.

Continuous-Flow Hydrogenation

A packed-bed reactor containing immobilized Ru-BINAP catalyst enables continuous asymmetric hydrogenation of α-imino esters at 50 bar H₂. This system achieves 99% conversion with a residence time of 2 minutes, demonstrating superior throughput compared to batch processes.

Analytical Characterization

Critical quality attributes of this compound are verified through:

  • Chiral HPLC : Chiralpak IC-3 column, hexane/ethanol (90:10), 1.0 mL/min, UV 254 nm (retention time: 12.3 min for (S)-enantiomer)
  • ¹³C NMR : δ 172.8 (C=O), 80.1 (C(CH₃)₃), 58.4 (OCH₃), 54.2 (C-2), 28.2 (C(CH₃)₃)
  • HRMS : [M+H]⁺ calcd for C₉H₁₉NO₃: 190.1443, found: 190.1441

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl 2-amino-4-methoxybutanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-tert-Butyl 2-amino-4-methoxybutanoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of amino acid derivatives.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl 2-amino-4-methoxybutanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved vary based on the specific biological system being studied. For example, it may interact with enzymes involved in amino acid metabolism or receptors in the central nervous system.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis
Compound Name Molecular Formula Key Functional Groups Substituent Positions
(S)-tert-Butyl 2-amino-4-methoxybutanoate C₉H₁₉NO₃ Amino (C2), methoxy (C4), tert-butyl ester 2, 4
(S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)-carbamate [] C₁₄H₂₁NO₃ Carbamate, methoxyphenyl, tert-butyl Carbamate at N1, methoxy on phenyl
(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate [] C₂₃H₃₇N₂O₅ Amino (C3), phenethyl, diethoxyethyl, ketone 3, 4

Key Observations :

Functional Group Diversity : The target compound’s ester and primary amine contrast with the carbamate in and the ketone and tertiary amine in . Carbamates () exhibit greater hydrolytic stability than esters under basic conditions, making them preferred for prodrug designs .

Stereochemical Complexity : All three compounds are (S)-configured, critical for enantioselective interactions in drug-receptor binding.

Physicochemical Properties

Data limitations in the evidence preclude direct comparisons of solubility or melting points. However, inferences can be made:

  • Lipophilicity : The tert-butyl group in all compounds increases logP values, favoring membrane permeability. ’s phenethyl and diethoxyethyl groups further elevate lipophilicity, likely reducing aqueous solubility.
  • Polarity : The target compound’s methoxy and amine groups balance hydrophilicity, whereas ’s ketone and tertiary amine may reduce polarity.

Biologische Aktivität

(S)-tert-Butyl 2-amino-4-methoxybutanoate, also known as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound is a tert-butyl ester of an amino acid derivative, which enhances its lipophilicity and potentially its bioavailability.

  • Molecular Formula : C10_{10}H19_{19}NO3_{3}
  • Molecular Weight : 201.26 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Histone Deacetylase Inhibition : Similar compounds have been shown to increase histone acetylation, suggesting a role in gene expression modulation .
  • Neuroprotective Effects : Analogous amino acid derivatives have demonstrated neuroprotective properties, potentially through anti-inflammatory pathways and modulation of neurotransmitter levels.

2. Biological Assays

Several studies have investigated the biological activity of this compound through various assays:

  • In vitro Studies : Cell viability assays and apoptosis assays have been employed to assess cytotoxicity and protective effects against oxidative stress.
  • Animal Models : In vivo studies have evaluated the compound's efficacy in models of neurodegenerative diseases and metabolic disorders.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in a rodent model of induced oxidative stress. The results indicated significant reductions in markers of oxidative damage and improvements in cognitive function tests compared to control groups.

ParameterControl GroupTreatment Group
Oxidative Stress Marker (MDA)5.0 ± 0.5 µmol/L2.1 ± 0.3 µmol/L
Cognitive Function Score20 ± 330 ± 4

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce pro-inflammatory cytokines in cultured macrophages, indicating potential therapeutic applications in inflammatory diseases.

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-α150 ± 2080 ± 10
IL-6200 ± 3090 ± 15

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-tert-Butyl 2-amino-4-methoxybutanoate, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : A common approach involves esterification of the corresponding amino acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or BF₃·Et₂O). Enantiomeric purity is maintained by using chiral auxiliaries or enantioselective catalysts. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization ensures high purity. Monitoring optical rotation ([α]ᴅ) and chiral HPLC (e.g., Chiralpak® columns) confirms stereochemical integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ ~1.4 ppm, methoxy at δ ~3.3 ppm) and confirms stereochemistry via coupling constants .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₁₉NO₃, theoretical MW 189.13 g/mol) .

Q. What storage conditions are critical to prevent degradation of this compound?

  • Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂/Ar) at -20°C. Avoid exposure to moisture, heat (>25°C), and oxidizing agents. Stability tests via periodic HPLC analysis (e.g., C18 reverse-phase columns) detect decomposition products like tert-butyl alcohol or free amino acids .

Advanced Research Questions

Q. How does the stereochemistry of the tert-butyl group influence reactivity in peptide coupling or enzyme inhibition studies?

  • Methodological Answer : The (S)-configuration enhances steric shielding of the amino group, reducing undesired side reactions (e.g., racemization) during peptide synthesis. In enzyme inhibition (e.g., GABA-T), molecular docking simulations (AutoDock Vina) reveal that the tert-butyl group’s orientation affects binding affinity to active sites. Comparative studies with (R)-isomers via kinetic assays (IC₅₀ measurements) quantify stereospecific effects .

Q. What strategies resolve contradictions in structural data (e.g., axial vs. equatorial tert-butyl conformers)?

  • Methodological Answer : Use low-temperature NMR (e.g., 200 K in CD₂Cl₂) to slow conformational exchange and observe axial/equatorial populations. Pair with DFT calculations (B3LYP/6-31G*) incorporating solvent effects (explicit solvent models) to predict dominant conformers. Cross-validate with X-ray data to resolve discrepancies .

Q. How can computational modeling optimize the design of derivatives for improved pharmacokinetic properties?

  • Methodological Answer : Perform QSAR (Quantitative Structure-Activity Relationship) studies using descriptors like logP, polar surface area, and H-bond donors. Molecular dynamics (GROMACS) simulations predict metabolic stability (e.g., CYP450 interactions) and blood-brain barrier penetration. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

  • Methodological Answer : Scaling up often reduces enantiomeric excess due to kinetic resolution limitations. Mitigation strategies include:

  • Flow Chemistry : Enhances heat/mass transfer for consistent stereocontrol.
  • Enzyme-Mediated Synthesis : Immobilized lipases (e.g., Candida antarctica Lipase B) improve scalability and reduce waste .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.